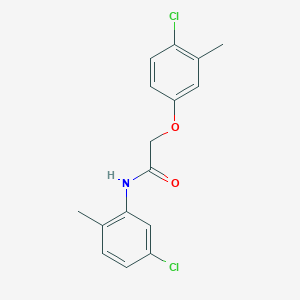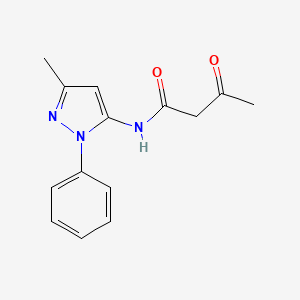![molecular formula C15H17FN2O2S2 B5592303 1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a derivative of piperazine, a compound with various applications in chemical synthesis and potential biological activities. Piperazine derivatives have been studied for their potential antibacterial and receptor antagonist properties, making them significant in medicinal chemistry research.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as well as other methodologies like condensation reactions. For instance, one study described the synthesis of similar derivatives through a reaction of 1,3,4-thiadiazol with N-substituted piperazine, yielding compounds with potential antibacterial activities (Wu Qi, 2014). Additionally, the synthesis of N,N′-disubstituted piperazines, involving reactions with hydroxyethylamine and 4-fluoroaniline, has been reported, demonstrating the versatility of approaches in synthesizing piperazine derivatives (M. Collins, M. Lasne, L. Barré, 1992).
Molecular Structure Analysis
X-ray crystallography studies have been essential in understanding the molecular structure of piperazine derivatives. For example, studies have shown that certain piperazine compounds crystallize in specific crystal classes and adopt distinct conformational structures, like the chair conformation in some derivatives (C. S. A. Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives exhibit a range of chemical reactions, often determined by their specific functional groups and structural configurations. They can participate in various substitution reactions, form complexes with different molecules, and show unique reactivity based on their sulfonyl and fluorophenyl groups (V. Mishra, T. Chundawat, 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are closely tied to their molecular composition. These properties are crucial in determining their applicability in various chemical processes and potential pharmaceutical uses.
Chemical Properties Analysis
Piperazine derivatives have diverse chemical properties based on their substituents. These properties influence their biological activities, such as antimicrobial and receptor antagonist effects, and their stability and reactivity in different chemical environments (J. Narendra Sharath Chandra et al., 2006).
科学的研究の応用
Antibacterial Activities
A study on the synthesis and antibacterial activities of piperazine derivatives, including structures related to "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", demonstrated that certain derivatives exhibited significant antibacterial properties. These compounds were synthesized and their effects on various bacterial strains were assessed, showing promise for future antimicrobial agents (Wu Qi, 2014).
Receptor Antagonism
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has identified new compounds as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These findings suggest potential applications in treating diseases where the A2B adenosine receptor plays a crucial role, offering insights into receptor-specific drug development (T. Borrmann et al., 2009).
Radioligand Development
The compound "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" has been explored in the context of developing new radioligands for positron emission tomography (PET) imaging. An example includes the synthesis of derivatives intended for selective imaging of serotoninergic receptors, highlighting the role of such compounds in advancing diagnostic imaging technologies (M. Collins et al., 1992).
Antiproliferative Agents
A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, related to "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", showed moderate to good antiproliferative activity against various cancer cell lines. This research underscores the potential of such derivatives as lead compounds for the development of new antitumor agents (Dongjun Fu et al., 2017).
Diagnostic Imaging for Glioma
[18F]DASA-23, a novel radiopharmaceutical derived from "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", has been developed for measuring aberrant pyruvate kinase M2 levels in glioma through PET imaging. This compound's evaluation in humans signifies its potential for non-invasive glioma diagnosis, demonstrating the versatility of such derivatives in clinical applications (C. Patel et al., 2019).
特性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S2/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWKTAGCOPXZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)